An In-Depth Technical Guide to the Chemical Properties of 4,6-Dichloro-2-(propan-2-yl)pyrimidine
An In-Depth Technical Guide to the Chemical Properties of 4,6-Dichloro-2-(propan-2-yl)pyrimidine
Introduction
4,6-Dichloro-2-(propan-2-yl)pyrimidine is a key heterocyclic building block, pivotal in the realms of medicinal chemistry and drug discovery. As a di-substituted pyrimidine, its unique electronic and steric properties make it a versatile scaffold for the synthesis of complex molecular architectures. The pyrimidine core is a prevalent motif in a vast array of biologically active compounds, including a significant percentage of small-molecule drugs approved by the U.S. FDA.[1] This is largely due to its role as a bioisostere for purines and other aromatic systems, enabling it to interact with a wide range of biological targets, particularly protein kinases.[1][2]
This guide provides an in-depth exploration of the chemical properties, reactivity, and applications of 4,6-Dichloro-2-(propan-2-yl)pyrimidine, offering field-proven insights for researchers, scientists, and professionals in drug development. The narrative focuses on the causality behind its reactivity and provides practical, self-validating experimental protocols.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of the fundamental physicochemical properties of a compound are the bedrock of its successful application in synthesis and development.
Compound Identification
| Identifier | Value |
| IUPAC Name | 4,6-Dichloro-2-(propan-2-yl)pyrimidine |
| Synonyms | 4,6-Dichloro-2-isopropylpyrimidine |
| CAS Number | Not explicitly available; derived from structural analogs |
| Molecular Formula | C₇H₈Cl₂N₂ |
| Molecular Weight | 191.06 g/mol |
| Canonical SMILES | CC(C)C1=NC(Cl)=CC(Cl)=N1 |
| InChI Key | GZRKQOQFSXBYTB-UHFFFAOYSA-N |
Physical Properties
| Property | Value | Source |
| Appearance | Solid | |
| Solubility | Soluble in common organic solvents like DMF, DMSO, THF. | Inferred from typical reactivity |
| Storage | Store in a cool, dry place under an inert atmosphere. | General recommendation for chlorinated heterocycles |
Core Chemical Properties & Reactivity Profile
The reactivity of 4,6-Dichloro-2-(propan-2-yl)pyrimidine is dominated by the electronic nature of the pyrimidine ring and the presence of two highly reactive chlorine substituents.
Electronic Nature of the Pyrimidine Ring
The pyrimidine ring is an inherently electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms at positions 1 and 3.[3] This electron deficiency is the primary driver for its characteristic reactivity, making the carbon atoms of the ring electrophilic. The inductive electron-withdrawing effect of the two chlorine atoms at the C4 and C6 positions further enhances this electrophilicity, making these sites exceptionally susceptible to nucleophilic attack.[3]
Nucleophilic Aromatic Substitution (SNAr)
The cornerstone of 4,6-Dichloro-2-(propan-2-yl)pyrimidine chemistry is the Nucleophilic Aromatic Substitution (SNAr) reaction. This is the predominant mechanism for the functionalization of the pyrimidine core.[3]
Causality and Mechanism
The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism:[4]
-
Nucleophilic Attack: A nucleophile adds to one of the electron-deficient carbon atoms bearing a chlorine atom (C4 or C6). This is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged anionic intermediate known as a Meisenheimer complex.[3][4]
-
Chloride Elimination: The aromaticity of the pyrimidine ring is restored through the rapid elimination of a chloride ion, a good leaving group, to yield the final substituted product.[3]
The high reactivity of the C4 and C6 positions is a direct consequence of the ability of the pyrimidine ring's nitrogen atoms to stabilize the negative charge of the Meisenheimer intermediate through resonance.
Caption: General mechanism of SNAr on the dichloropyrimidine core.
Regioselectivity
In the starting molecule, the C4 and C6 positions are chemically equivalent. Therefore, the initial monosubstitution can occur at either position without preference, leading to a single product. However, once the first substitution has occurred, the electronic nature of the ring is altered. The newly introduced substituent can either activate or deactivate the remaining chlorine atom towards a second substitution, and can influence the conditions required for disubstitution.
While many dichloropyrimidines favor substitution at the C4 position over the C2 position, this is not a concern for the symmetrical 4,6-dichloro isomer.[1][5] The primary consideration is achieving selective mono- versus di-substitution, which can typically be controlled by stoichiometry, reaction temperature, and the nature of the nucleophile.
Common Transformations
The activated chloro groups can be displaced by a wide variety of nucleophiles, making this scaffold a versatile starting point for library synthesis.
-
Amination: Reactions with primary and secondary amines are very common, often proceeding under mild conditions with a base (e.g., K₂CO₃, DIPEA) in a polar aprotic solvent like DMF or DMSO.[3][6]
-
Alkoxylation/Aryloxylation: Alkoxides and phenoxides readily displace the chlorine atoms.
-
Thiolation: Thiolates are also effective nucleophiles for this transformation.[1]
Synthesis and Manufacturing Insights
The synthesis of 4,6-dichloropyrimidines generally involves the chlorination of the corresponding dihydroxypyrimidine precursors. A common and industrially scalable method utilizes chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[7][8]
A plausible synthetic route to 4,6-Dichloro-2-(propan-2-yl)pyrimidine would start from 2-isopropyl-4,6-dihydroxypyrimidine.
Caption: General synthetic approach via chlorination.
This type of reaction is well-documented for analogous structures, such as the synthesis of 4,6-dichloro-2-methylpyrimidine from 4,6-dihydroxy-2-methylpyrimidine.[7] The process typically involves heating the dihydroxy precursor with the chlorinating agent, followed by careful quenching and purification.
Applications in Drug Discovery
The 4,6-dichloropyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, especially cancer.[2][9]
The pyrimidine core can act as a hinge-binder, mimicking the adenine ring of ATP to anchor the inhibitor in the enzyme's active site.[10] The chlorine atoms at the C4 and C6 positions serve as versatile synthetic handles. They allow for the strategic introduction of various substituents that can be tailored to interact with specific amino acid residues within the kinase active site, thereby conferring potency and selectivity. This "decoration" of the pyrimidine core is a cornerstone of structure-activity relationship (SAR) studies, enabling the optimization of lead compounds into clinical candidates.[11]
Exemplary Experimental Protocol: Mono-amination
To illustrate the practical application of its chemical properties, a detailed, self-validating protocol for a selective mono-amination reaction is provided.
Objective: To synthesize 4-amino-6-chloro-2-(propan-2-yl)pyrimidine via a controlled SNAr reaction.
Materials and Reagents
| Reagent | M.W. | Amount | Moles |
| 4,6-Dichloro-2-(propan-2-yl)pyrimidine | 191.06 | 1.91 g | 10.0 mmol |
| Aniline | 93.13 | 0.93 g | 10.0 mmol |
| 2,6-Lutidine | 107.15 | 1.29 g | 12.0 mmol |
| Dimethyl sulfoxide (DMSO) | - | 20 mL | - |
Step-by-Step Methodology
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,6-Dichloro-2-(propan-2-yl)pyrimidine (1.91 g, 10.0 mmol).
-
Solvent and Reagent Addition: Add anhydrous DMSO (20 mL) to dissolve the starting material. Follow with the addition of aniline (0.93 g, 10.0 mmol) and 2,6-lutidine (1.29 g, 12.0 mmol). The use of a mild, non-nucleophilic base like 2,6-lutidine is crucial to scavenge the HCl generated during the reaction without competing with the primary nucleophile.[6]
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-8 hours.
-
Self-Validating Checkpoint: The consumption of the starting material and the appearance of a new, more polar spot on the TLC plate indicates the reaction is proceeding. Using a 1:1 stoichiometry of the nucleophile is a key control point for favoring mono-substitution.
-
-
Workup: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-water (100 mL) with stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).
-
Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization Insights
Structural confirmation of the products derived from 4,6-Dichloro-2-(propan-2-yl)pyrimidine is achieved using standard spectroscopic methods.[12]
-
¹H NMR: The spectrum of the parent compound would be expected to show a singlet for the proton at C5 and signals corresponding to the isopropyl group (a septet and a doublet). Upon substitution, the chemical shift of the C5 proton will be altered, and new signals for the incoming nucleophile will appear.
-
¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the pyrimidine ring. The C4 and C6 carbons will be observed at a characteristic downfield shift. After substitution, one of these signals will shift significantly, confirming the reaction.
-
Mass Spectrometry (MS): The molecular ion peak (M+) will confirm the molecular weight of the compound. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature. For the starting material, an M, M+2, M+4 pattern will be observed. After mono-substitution, this will change to an M, M+2 pattern, providing clear evidence of the substitution.
Conclusion
4,6-Dichloro-2-(propan-2-yl)pyrimidine is a highly valuable and reactive intermediate in modern organic synthesis. Its chemical properties are defined by an electron-deficient pyrimidine core that is activated for nucleophilic aromatic substitution at the C4 and C6 positions. A thorough understanding of the SNAr mechanism and the factors controlling reactivity allows chemists to strategically and selectively functionalize this scaffold. This versatility has cemented its role as a cornerstone in the construction of diverse molecular libraries, particularly in the pursuit of novel kinase inhibitors for therapeutic applications.
References
-
K. V. Sashidhara, M. Kumar, A. Kumar, et al. (2015). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. [Link]
- J. D. H. T. G. S. a. D. L. W. Michael E. Scott (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. No source provided.
-
Atom Pharma (n.d.). 4,6-DICHLORO-5-NITRO-2-PROPYLTHIOPYRIMIDINE. Atom Pharma. [Link]
-
PubChem (n.d.). 4,6-Dichloropyrimidine. PubChem. [Link]
-
Pharmaffiliates (n.d.). 4,6-Dichloro-1-isopropylpyrimidin-2(1H)-one. Pharmaffiliates. [Link]
- Google Patents (n.d.). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
-
ACS Publications (2018). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. ACS Publications. [Link]
-
Chemistry Stack Exchange (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
- S. G. Vanin, A. A. et al. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. NIH.
-
Patsnap (n.d.). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Patsnap. [Link]
-
Journal of Medicinal Chemistry (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]
- W. L. Ling (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics. No source provided.
-
Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
MDPI (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI. [Link]
-
MDPI (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
PubMed (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed. [Link]
- Google Patents (n.d.). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
-
RSC Publishing (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
